6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
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Description
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a member of the pyran derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : The introduction of the 4-methyl group is achieved via alkylation reactions.
- Thioether Formation : The sulfanylmethyl group is attached through nucleophilic substitution using thiol reagents.
- Pyran Ring Synthesis : Cyclization reactions involving diketone or ketoester precursors yield the pyran structure.
- Esterification : The final step involves the introduction of the ethoxyphenylacetate moiety through esterification reactions.
Anticancer Properties
Pyran derivatives, including our compound of interest, have shown significant anticancer activity. A study reported that similar compounds exhibited cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values as low as 0.25 µM against aggressive cancer types such as lung and breast cancer . The presence of electron-withdrawing groups (like CN and COOEt) in related structures has been correlated with enhanced anticancer activity.
Antimicrobial Activity
Research indicates that pyran derivatives possess antimicrobial properties. For instance, compounds structurally similar to our target have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation or microbial growth.
- Receptor Interaction : It could modulate receptor activity, influencing signal transduction pathways crucial for cell survival and proliferation.
Study on Anticancer Activity
A detailed investigation into related pyran derivatives revealed that compounds with similar functionalities exhibited potent anti-proliferative effects against multiple cancer cell lines. For example, derivatives were tested against the NCI-H460 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, showing significant inhibition at concentrations ranging from 0.25 to 0.58 µM .
Study on Antimicrobial Effects
In another study focusing on antimicrobial properties, various pyran derivatives were screened against Bacillus subtilis and Salmonella typhi, demonstrating varying degrees of effectiveness. Some compounds achieved minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating promising potential for development into therapeutic agents .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-3-26-16-6-4-15(5-7-16)10-20(25)28-19-12-27-17(11-18(19)24)13-29-21-22-9-8-14(2)23-21/h4-9,11-12H,3,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSDSISQNILEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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